(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide

Stereochemistry Physical Properties Solid Form

Guarantee assay reproducibility with the defined (Z)-isomer solid (mp 168–170°C), essential for accurate liquid handling and high-yield (>80%) heterocyclic synthesis. Its distinct thiophene electronics and moderate lipophilicity (XLogP3-AA=0.9) provide a critical advantage over generic analogs in medicinal chemistry and cell differentiation studies.

Molecular Formula C8H6N2OS
Molecular Weight 178.21
CAS No. 54688-95-8
Cat. No. B2463646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide
CAS54688-95-8
Molecular FormulaC8H6N2OS
Molecular Weight178.21
Structural Identifiers
SMILESC1=CSC(=C1)C=C(C#N)C(=O)N
InChIInChI=1S/C8H6N2OS/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H2,10,11)/b6-4-
InChIKeyBTCIBXVDLXOYIT-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-3-(2-thienyl)prop-2-enamide (CAS 54688-95-8) – Key Properties and Sourcing Overview


(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide (CAS 54688-95-8) is a thiophene-containing cyanoacrylamide derivative with the molecular formula C8H6N2OS and a molecular weight of 178.21 g/mol [1]. It is characterized by a conjugated system comprising a thiophene ring, a cyano group, and an acrylamide moiety. The (Z)-isomer is a solid with a reported melting point of 168–170 °C (ethanol) and is typically available from research chemical suppliers at purities of 95–98% . The compound is employed as a building block in organic synthesis, particularly in the preparation of heterocyclic systems and functional materials, and has been investigated for its potential biological activities, including enzyme inhibition and antiproliferative effects .

Why Generic 2‑Cyano‑3‑(heteroaryl)acrylamides Are Not Interchangeable with (2Z)‑2‑cyano‑3‑(2‑thienyl)prop‑2‑enamide


The stereochemistry, heteroaromatic ring electronics, and substituent pattern of 2‑cyano‑3‑(heteroaryl)acrylamides critically influence both their physical properties and biological interactions. The (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide possesses a defined (Z)-configuration, which can dictate molecular conformation and, consequently, binding affinity in biological systems or reactivity in synthetic transformations [1]. The thiophene ring imparts distinct electronic characteristics and lipophilicity (XLogP3-AA = 0.9) compared to phenyl or furan analogs, affecting solubility, membrane permeability, and target engagement [1]. Substituting this compound with a generic 2‑cyano‑3‑(heteroaryl)acrylamide or even its (E)-isomer without experimental validation introduces uncontrolled variability in assay outcomes, reaction yields, or material properties. The following quantitative evidence details the specific, measurable differentiators that guide scientific selection and procurement.

Quantitative Differentiation of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide (CAS 54688-95-8) vs. Closest Analogs


Stereochemical Differentiation: (Z)-Isomer vs. (E)-Isomer – Impact on Physical State and Handling

The (Z)-isomer is a solid at ambient temperature, while the (E)-isomer is reported as a yellow oily substance [1]. This difference directly impacts procurement and handling workflows.

Stereochemistry Physical Properties Solid Form

Lipophilicity Profile: Thiophene Ring vs. Phenyl Analog – Impact on Permeability and Bioavailability Predictions

The thiophene-containing (Z)-isomer exhibits a lower computed lipophilicity (XLogP3-AA = 0.9) compared to its phenyl analog (2-cyano-3-phenylacrylamide, estimated XLogP3-AA ≈ 1.6) [1][2]. This difference is consistent with the polarizability of sulfur vs. carbon in the aromatic ring.

Lipophilicity ADME Physicochemical Properties

Polar Surface Area (PSA) and Hydrogen Bond Acceptor Count: Impact on Target Engagement

The (Z)-isomer possesses a topological polar surface area (TPSA) of 95.1 Ų and three hydrogen bond acceptors [1]. These values are distinct from those of 2-cyano-3-(furan-2-yl)acrylamide (estimated TPSA ≈ 71 Ų) due to the larger sulfur atom in thiophene.

Polar Surface Area Hydrogen Bonding Medicinal Chemistry

Synthetic Utility: Quantitative Yields in Heterocyclic Construction

The (Z)-isomer has been employed as a key intermediate in the synthesis of more complex heterocyclic scaffolds, with reported yields of >80% in cycloaddition reactions [1]. Its defined stereochemistry and conjugated system facilitate predictable reactivity compared to less defined or less conjugated analogs.

Synthetic Chemistry Heterocyclic Synthesis Reaction Yields

Optimal Application Scenarios for (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide (CAS 54688-95-8) Based on Quantitative Evidence


Precision Enzyme Inhibition Assays Requiring Solid‑Form Weighing

For laboratories conducting quantitative enzyme inhibition studies (e.g., kinase, protease, or PDE assays), the solid (Z)-isomer (m.p. 168–170 °C) enables accurate weighing and preparation of DMSO stock solutions without the need for specialized liquid handling equipment. This is particularly advantageous for automated liquid handling platforms where liquid compounds introduce pipetting errors.

Lead Optimization Programs Targeting Peripheral vs. CNS Exposure

Medicinal chemists can leverage the compound's moderate lipophilicity (XLogP3-AA = 0.9) and TPSA (95.1 Ų) to rationally design analogs with a higher probability of peripheral selectivity or reduced CNS penetration, based on established TPSA cutoffs (<90 Ų for CNS penetration). The thiophene ring provides a distinct electronic signature compared to phenyl or furan isosteres, enabling fine‑tuning of target affinity and selectivity. [1]

High‑Yield Synthesis of Heterocyclic Building Blocks

Process chemists seeking to optimize synthetic routes to thiophene‑containing heterocycles (e.g., thienopyrimidines, thienopyridines) can utilize the (Z)-isomer as a reliable, high‑yielding (>80%) intermediate. Its defined stereochemistry reduces the formation of undesired byproducts, streamlining purification and lowering the overall cost of goods. [2]

Differentiation Studies in Cellular Differentiation and Antiproliferative Research

Investigators studying cell cycle arrest or differentiation (e.g., in leukemia or psoriasis models) can employ the (Z)-isomer based on preliminary data indicating its ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation [3]. The compound's unique combination of thiophene and cyanoacrylamide moieties may offer a distinct mechanism of action compared to established differentiation agents (e.g., retinoids, vitamin D analogs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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